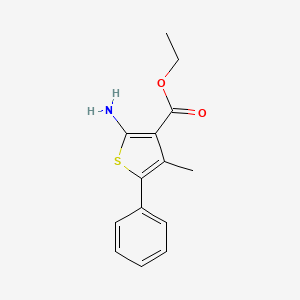

Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate

説明

Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate (CAS 4815-38-7) is a substituted thiophene derivative synthesized via the Gewald reaction, involving ethyl cyanoacetate, sulfur, phenyl acetone, and diethylamine in ethanol . Key structural features include:

- Thiophene core: Provides aromatic stability and π-conjugation.

- Substituents: Amino (electron-donating), methyl (steric hindrance), phenyl (bulk and hydrophobicity), and ethyl carboxylate (polarity and hydrogen bonding).

- Physical properties: Melting point 93–97°C, molecular weight 261.34 g/mol, density 1.20 g/cm³, and solubility in polar solvents due to hydrogen bonding .

- Reactivity: Electron-rich thiophene enables electrophilic substitutions, but steric effects from methyl and phenyl groups direct regioselectivity .

特性

IUPAC Name |

ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-3-17-14(16)11-9(2)12(18-13(11)15)10-7-5-4-6-8-10/h4-8H,3,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPVOLWQNNGFHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350150 | |

| Record name | Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4815-38-7 | |

| Record name | Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4815-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Gewald Reaction

The most common method for synthesizing ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate is through the Gewald reaction. This method typically involves the following steps:

Reagents : The reaction requires elemental sulfur, an α-methylene carbonyl compound (such as propiophenone), and an α-cyano ester (e.g., ethyl cyanoacetate).

Procedure : The reagents are combined in a suitable solvent, often ethanol, and heated under reflux conditions. Morpholine may be added to facilitate the reaction.

Yield : This method can yield approximately 86% of the desired product after recrystallization from methanol.

KOH-Catalyzed Reactions

Another approach involves KOH-catalyzed reactions of aldehydes with cyanothioacetamides or thioacrylamides. This method is notable for its simplicity and effectiveness:

Reagents : Aldehydes, cyanothioacetamides, and phenacyl thiocyanate are used.

Procedure : The mixture is stirred with KOH in ethanol at room temperature, followed by heating to facilitate the reaction.

Yield : Yields can vary but have been reported as high as 40% depending on the specific substrates used.

Reaction Conditions Optimization

Optimizing reaction conditions is crucial for maximizing yield and purity in the synthesis of this compound. Key factors include:

Temperature Control : Maintaining appropriate temperatures during reactions can prevent side reactions and ensure complete conversion of starting materials.

Solvent Selection : Ethanol is commonly used due to its ability to dissolve reactants effectively while facilitating recrystallization.

Stoichiometric Ratios : Adjusting the ratios of reactants can significantly impact yields; for example, excess α-cyano ester can drive the reaction to completion.

Purification Techniques

After synthesis, purification is essential to isolate the desired compound from by-products:

Recrystallization : This technique is widely employed, often using solvents like methanol or ethanol to achieve high purity levels.

Thin Layer Chromatography (TLC) : TLC is used to monitor reaction progress and assess purity before recrystallization.

Summary of Preparation Methods

| Method | Key Reagents | Yield (%) | Notes |

|---|---|---|---|

| Gewald Reaction | Sulfur, α-methylene carbonyl, α-cyano ester | ~86 | High efficiency; requires careful temperature control |

| KOH-Catalyzed Reaction | Aldehydes, cyanothioacetamides | Up to 40 | Simpler procedure; effective under mild conditions |

化学反応の分析

科学研究への応用

2-アミノ-4-メチル-5-フェニルチオフェン-3-カルボン酸エチルは、科学研究においていくつかの応用があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 酵素相互作用を研究するための生化学アッセイにおけるプローブとして役立ちます。

医学: この化合物は、抗炎症作用や抗菌作用など、潜在的な治療効果について調査されています。

科学的研究の応用

Chemical Properties and Structure

Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate has the molecular formula C14H15NO2S and a molecular weight of 261.34 g/mol. It features a thiophene ring with an amino group, an ethyl ester, and a phenyl substituent, which contribute to its reactivity and biological activity.

Antitumor Activity

This compound has been investigated for its potential antitumor properties. Case studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 12.5 | |

| HeLa (Cervical) | 15.0 | |

| A549 (Lung) | 10.0 |

These studies indicate that the compound may interact with specific cellular pathways, leading to reduced proliferation in cancer cells.

Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound. It has shown activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

These findings highlight its potential as a lead compound for developing new antibiotics.

Applications in Material Science

The compound has been utilized as a building block for synthesizing novel heterocycles, which are important in developing organic semiconductors and other advanced materials. Its unique structure allows it to participate in various polymerization reactions, leading to materials with desirable electronic properties.

作用機序

類似化合物の比較

類似化合物:

- 2-アミノ-5-メチル-4-フェニルチオフェン-3-カルボン酸エチル

- 2-アミノ-5-フェニルチオフェン-3-カルボン酸エチル

- 2-(2-シアノアセトアミド)-4,5-ジメチルチオフェン-3-カルボンアミド

独自性: 2-アミノ-4-メチル-5-フェニルチオフェン-3-カルボン酸エチルは、チオフェン環上の特定の置換パターンによりユニークであり、異なる化学的および生物学的特性を与えます。 チオフェン環上のアミノ基、メチル基、フェニル基の組み合わせにより、さまざまな用途に適した汎用性の高い化合物となっています.

類似化合物との比較

Substituent Variations and Reactivity

Pharmacological Activity

生物活性

Overview

Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate (CAS No. 4815-38-7) is a synthetic compound with the molecular formula and a molecular weight of 261.34 g/mol. This compound has garnered attention for its potential biological activities, particularly its interactions with various receptors and enzymes, which may have therapeutic implications.

This compound primarily targets the metabotropic glutamate receptor 6 (mGluR6) and the prostaglandin E2 receptor EP2 subtype . Research indicates that it inhibits mGluR6 with an IC50 value of 0.75 µM, suggesting a strong interaction that could modulate glutamate signaling pathways, which are crucial in neurotransmission and various neurological functions .

Pharmacokinetics

The pharmacokinetic properties of this compound include:

- Stability : It is stable under standard laboratory conditions, with a melting point of 93-97°C and a boiling point of 397.56°C at 760 mmHg.

- Metabolism : this compound undergoes metabolic processes involving oxidation, reduction, and conjugation reactions mediated by cytochrome P450 enzymes .

Cellular Effects

The compound influences various cellular processes:

- Cell Signaling : It alters intracellular calcium levels, affecting signaling pathways critical for cellular function.

- Gene Expression : It has been shown to modulate gene expression related to neurotransmission and inflammatory responses.

Dosage Effects in Animal Models

In animal studies, the effects of this compound vary with dosage:

- Low Doses : Beneficial effects such as improved cognitive function and modulation of neurotransmission.

- High Doses : Potential toxic effects including disruptions in cellular metabolism.

Research Applications

This compound has several applications in research:

- Biochemical Assays : Used as a probe to study enzyme interactions.

- Therapeutic Investigations : Explored for anti-inflammatory and antimicrobial properties .

- Material Science : Investigated for its potential in developing materials with specific electronic properties.

Study on Neurotransmission

A study demonstrated that administration of this compound in rodent models resulted in significant modulation of glutamate signaling pathways, leading to enhanced cognitive performance in memory tasks.

Anti-inflammatory Properties

Research indicated that the compound exhibited anti-inflammatory effects in vitro by inhibiting the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases .

Summary Table of Biological Activity

| Biological Activity | Details |

|---|---|

| Target Receptors | mGluR6, Prostaglandin E2 receptor EP2 |

| IC50 Value | 0.75 µM (mGluR6 inhibition) |

| Effects on Cell Signaling | Alters intracellular calcium levels |

| Dosage Effects | Low doses improve cognition; high doses may be toxic |

| Applications | Biochemical assays, therapeutic investigations |

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via the Gewald reaction, a two-step process involving cyclocondensation of ketones with cyanoacetates and sulfur in the presence of a base. For example, 2-amino-4-methyl-5-phenylthiophene-3-ethylcarboxylate was prepared using ethyl cyanoacetate, elemental sulfur, and a substituted ketone under reflux in ethanol or DMF . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), reaction temperature (80–100°C), and molar ratios of reagents to maximize yield. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

Key characterization steps include:

- NMR : Analyze and NMR spectra to confirm the thiophene ring structure, methyl, phenyl, and ester substituents. For example, the ethyl ester group typically shows a triplet (~1.3 ppm, CH) and quartet (~4.2 ppm, CH) in NMR .

- IR : Identify the carbonyl stretch (C=O) near 1700 cm and N–H stretches (amines) around 3300–3500 cm .

- HPLC/GC-MS : Use reverse-phase HPLC (C18 column, acetonitrile/water) or GC-MS to assess purity and molecular ion peaks (e.g., [M+H] at m/z ~290) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between spectroscopic predictions and observed structural features?

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural confirmation. Use programs like SHELX for structure solution and refinement and ORTEP-3 for graphical representation . For instance, SC-XRD can clarify bond angles, ring puckering (e.g., thiophene planarity), and hydrogen-bonding networks (e.g., amine-carboxyl interactions) that may conflict with NMR/IR interpretations . Validate structures using PLATON or CIF-check to ensure compliance with crystallographic databases .

Q. What computational methods are suitable for studying the electronic properties and reactivity of this compound?

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. For example, the electron-rich thiophene ring and amino group may exhibit high reactivity in electrophilic substitution .

- Molecular Dynamics (MD) : Simulate solvation effects or protein-ligand interactions (e.g., drug design studies) using GROMACS or AMBER .

- QSPR/QSAR : Corrogate physicochemical properties (e.g., logP, polar surface area) with bioavailability or toxicity .

Q. How can researchers address discrepancies in thermodynamic stability data during synthesis scale-up?

- DSC/TGA : Perform differential scanning calorimetry (DSC) to measure melting points and thermal decomposition thresholds. For example, unexpected exothermic peaks may indicate byproduct formation .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify intermediate phases .

- Solubility Analysis : Use the Hansen solubility parameters (HSPs) to optimize solvent systems for recrystallization and avoid polymorphic transitions .

Methodological Best Practices

Q. What safety protocols are essential for handling this compound in a research lab?

Q. How can researchers validate synthetic yields and purity for publication?

- Microanalysis : Report elemental composition (C, H, N, S) with <0.4% deviation from theoretical values .

- Chiral Purity : Use chiral HPLC or polarimetry if stereocenters are present .

- X-ray Powder Diffraction (XRPD) : Confirm crystalline phase homogeneity, especially for polymorphic forms .

Data Management and Reproducibility

Q. What strategies ensure reproducibility in multi-step syntheses of this compound?

- Detailed Logs : Document reaction parameters (e.g., stirring rate, humidity) that may affect intermediates .

- Batch Testing : Compare NMR and LC-MS data across batches to detect impurities (e.g., hydrolyzed ester byproducts) .

- Open Data : Deposit crystallographic data in the Cambridge Structural Database (CSD) or CCDC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。